(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride
CAS No.: 1052510-45-8
Cat. No.: VC7150953
Molecular Formula: C11H18ClNOS
Molecular Weight: 247.78
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1052510-45-8 |
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Molecular Formula | C11H18ClNOS |
Molecular Weight | 247.78 |
IUPAC Name | N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H17NOS.ClH/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10;/h4,6,10,12H,2-3,5,7-8H2,1H3;1H |
Standard InChI Key | OMSLBVNVZHFVCU-UHFFFAOYSA-N |
SMILES | CC1=C(SC=C1)CNCC2CCCO2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₁H₁₈ClNOS and a molar mass of 247.78 g/mol . Its IUPAC name, N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine hydrochloride, reflects its hybrid structure:
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A 3-methylthiophene ring (a sulfur-containing heterocycle)
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A tetrahydrofuran (oxygen-containing cyclic ether)
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A methylamine bridge connecting the two rings, with a hydrochloride counterion .
The SMILES notation CC1=C(SC=C1)CNCC2CCCO2.Cl provides a simplified representation of its connectivity.
Synthesis and Reaction Pathways
Nucleophilic Substitution Strategies
The synthesis typically involves nucleophilic substitution reactions between a thiophenemethylamine derivative and a tetrahydrofuran-containing electrophile. Key steps include:
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Activation of the tetrahydrofuran moiety using tosyl chloride or similar agents to generate a leaving group.
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Reaction with 3-methylthiophen-2-ylmethylamine in a polar aprotic solvent (e.g., DMF or DMSO) to facilitate nucleophilic attack.
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Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid .
Yields depend critically on temperature control (typically 0–25°C) and anhydrous conditions to minimize side reactions.
Physicochemical Properties
The compound’s logP (partition coefficient) is estimated at 1.9, suggesting moderate lipophilicity suitable for transmembrane transport in biological systems.
Research Applications and Biological Relevance
Materials Science Innovations
The compound’s heterocyclic rigidity and hydrogen-bonding capacity make it a candidate for:
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Coordination polymers: As a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).
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Supramolecular assemblies: Stabilizing π-π interactions via the thiophene ring.
Future Research Directions
Pharmacokinetic Studies
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ADMET profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.
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Target identification: High-throughput screening against protein libraries to elucidate mechanisms of action.
Synthetic Optimization
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Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral variants for stereochemical studies.
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Green chemistry approaches: Exploring solvent-free or microwave-assisted reactions to improve sustainability.
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